[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride
Overview
Description
“[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest among researchers due to their biological significance . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, the reaction of N-alkylanilines was catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) . Catalyst-free conditions in MeOH have also been reported .Physical and Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . They are important types of molecules and natural products .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of indole derivatives are likely to focus on the synthesis of a variety of indole derivatives to screen different pharmacological activities . Given their diverse biological activities, indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
2-(7-methoxy-5-nitro-1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c1-17-10-5-8(14(15)16)4-9-7(2-3-12)6-13-11(9)10;/h4-6,13H,2-3,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTZBAXJKHTRPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC=C2CCN)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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